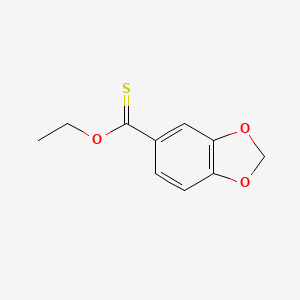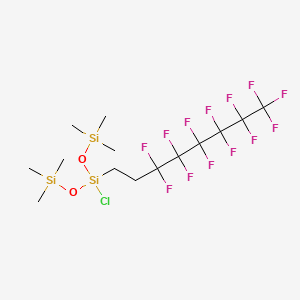
29-((1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is a complex organic compound with the molecular formula C₃₄H₆₂O₁₁ and a molecular weight of 646.84948 g/mol . This compound is known for its unique structure, which includes a phenoxy group attached to a long polyether chain. It is used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol typically involves the reaction of 1,1,3,3-tetramethylbutylphenol with a polyether chain precursor. The reaction is carried out under controlled conditions to ensure the correct attachment of the phenoxy group to the polyether chain. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phenoxy group or the polyether chain.
Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction can disrupt cell membranes, enhance the solubility of hydrophobic compounds, and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and protein structures .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with different alkyl groups and polyether chain lengths.
Octylphenol ethoxylates: Another class of surfactants with shorter alkyl chains.
Polyethylene glycol: A simpler polyether compound without the phenoxy group.
Uniqueness
29-[(1,1,3,3-tetramethylbutyl)phenoxy]-3,6,9,12,15,18,24,27-nonoxanonacosan-1-ol is unique due to its specific combination of a bulky alkyl group and a long polyether chain. This structure provides distinct surfactant properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
38723-96-5 |
|---|---|
Molecular Formula |
C34H62O11 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-8-6-7-9-32(31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 |
InChI Key |
JKSHIDBMJVKEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


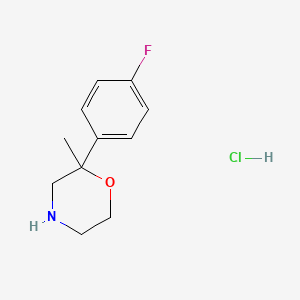
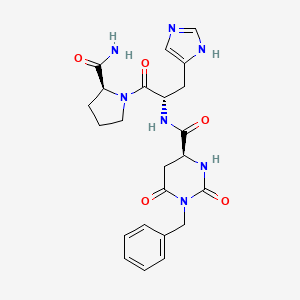

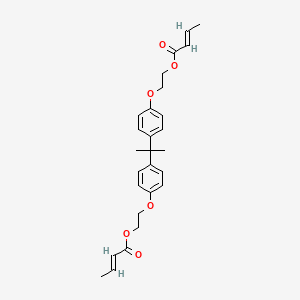
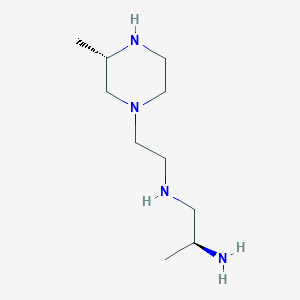
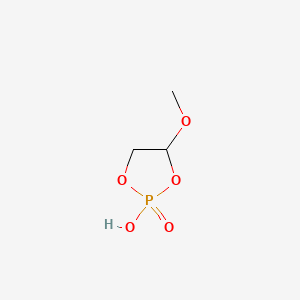
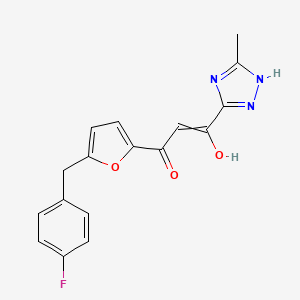
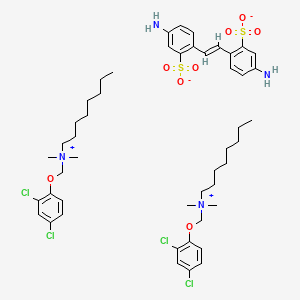


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
